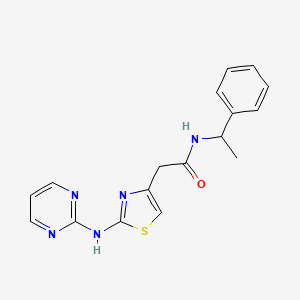

N-(1-phenylethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide

Description

Properties

IUPAC Name |

N-(1-phenylethyl)-2-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5OS/c1-12(13-6-3-2-4-7-13)20-15(23)10-14-11-24-17(21-14)22-16-18-8-5-9-19-16/h2-9,11-12H,10H2,1H3,(H,20,23)(H,18,19,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSBWRGQQKKFGBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)CC2=CSC(=N2)NC3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-phenylethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Thiazole Ring: Starting with a suitable thioamide and α-haloketone to form the thiazole ring.

Introduction of the Pyrimidinylamino Group: Reacting the thiazole intermediate with a pyrimidine derivative under appropriate conditions.

Attachment of the Phenylethyl Group: Using a Friedel-Crafts alkylation or similar reaction to introduce the phenylethyl group.

Acetylation: Finally, acetylation of the intermediate to form the acetamide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, solvent selection, and reaction condition optimization.

Chemical Reactions Analysis

Types of Reactions

N-(1-phenylethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions could involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.

Scientific Research Applications

N-(1-phenylethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide may have various applications in scientific research, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or inhibitor in biochemical assays.

Medicine: Investigation of its pharmacological properties for potential therapeutic use.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-phenylethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of thiazole- and acetamide-containing derivatives. Below is a detailed comparison with structurally or functionally related molecules:

Table 1: Structural and Functional Comparison of Thiazole-Acetamide Derivatives

Key Findings from Comparative Analysis

Core Heterocycle Variations: The pyrimidinylamino-thiazole core in the target compound distinguishes it from benzothiazole derivatives (e.g., EP3348550A1 compounds) . Pyrimidine’s nitrogen-rich structure may improve DNA/RNA-targeting interactions compared to benzothiazoles. In contrast, dioxoisoindolinyl-substituted thiazoles (e.g., compound 1.7 ) exhibit higher electrophilicity due to the nitro group, which could influence redox activity.

Substituent Effects :

- Trifluoromethyl groups (as in EP3348550A1 derivatives ) enhance metabolic stability and lipophilicity, whereas the phenylethyl chain in the target compound balances lipophilicity with steric bulk.

- Methoxy groups (e.g., in 3-methoxyphenyl derivatives ) can modulate solubility and π-π stacking interactions in receptor binding.

Biological Implications :

- Mirabegron-related impurities (e.g., ) highlight the importance of stereochemistry (R-configuration) and hydroxyl groups in β3-adrenergic receptor selectivity.

- The absence of nitro or trifluoromethyl groups in the target compound may reduce cytotoxicity risks compared to analogs in .

Methodological Considerations

- Structural Validation : Tools like SHELX and structure-validation protocols are critical for confirming the geometry of thiazole-acetamide derivatives, especially given their stereochemical complexity.

- Synthetic Challenges : Alkylation of thiopyrimidines (as in ) requires precise stoichiometry to avoid by-products, while maleimide-based syntheses (e.g., ) demand rigorous monitoring via TLC.

Biological Activity

N-(1-phenylethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity, structural characteristics, and relevant research findings.

Structural Characteristics

The compound features a unique arrangement that combines thiazole and pyrimidine rings with an acetamide functional group. These structural elements contribute to its pharmacological properties:

- Thiazole Ring : Known for participating in hydrogen bonding and protein interactions, enhancing the compound's ability to bind to biological targets.

- Pyrimidine Moiety : Often involved in nucleic acid interactions, potentially modulating cellular processes.

- Carboxamide Group : Common in many drugs, this group can engage in hydrogen bonding and interactions with enzymes or receptors.

Antimicrobial Properties

Research indicates that compounds containing thiazole and pyrimidine structures exhibit notable antimicrobial activity. For instance, derivatives of thiazoles have shown effectiveness against various bacterial strains due to their ability to inhibit cell proliferation.

Table 1: Biological Activities of Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Amino-thiazole derivatives | Thiazole ring with amino substitutions | Antimicrobial activity |

| Pyrimidine-based compounds | Pyrimidine ring with various substituents | Antiviral and anticancer properties |

| 4-Carboxamide-thiazoles | Thiazole ring with carboxamide groups | Antibacterial effects |

This compound stands out due to its dual functionality from both the thiazole and pyrimidine components, potentially offering enhanced biological activity compared to simpler analogs.

Anticancer Activity

The compound has been evaluated for its anticancer properties. Thiazole derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including the modulation of cell cycle progression and induction of apoptosis. The specific interactions of this compound with cancer-related pathways warrant further investigation.

Case Studies and Research Findings

Recent studies have employed molecular docking techniques to elucidate the binding affinities of this compound with various biological targets. These computational analyses provide insights into potential mechanisms of action that contribute to its biological efficacy.

- Molecular Docking Studies : These studies suggest that the compound may bind effectively to enzymes or receptors involved in cancer progression or microbial resistance.

- Experimental Validation : In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines, supporting its potential as a therapeutic agent.

- Mechanistic Insights : The compound's ability to disrupt protein-nucleic acid interactions may be a key factor in its biological activity, particularly in cancer therapy where such interactions are crucial for tumor growth.

Q & A

Q. What are the established synthetic routes for N-(1-phenylethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves condensation of 2-amino-4-substituted thiazole derivatives with acetonitrile derivatives under anhydrous conditions. For example, analogous compounds (e.g., N-(4-phenyl-2-thiazolyl)acetamide) are synthesized via reactions catalyzed by anhydrous AlCl₃, followed by purification via recrystallization . Key intermediates are characterized using 1H NMR , IR spectroscopy , and elemental analysis to confirm structural integrity. Reaction progress is monitored via TLC .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- 1H NMR : Assigns proton environments (e.g., phenylethyl protons at δ 7.2–7.4 ppm, thiazole protons at δ 6.8–7.0 ppm).

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹, N-H bend at ~3300 cm⁻¹).

- LC-MS : Verifies molecular weight and fragmentation patterns .

- Elemental Analysis : Validates purity by matching calculated vs. experimental C, H, N, S percentages (e.g., deviations <0.4%) .

Q. How is the compound’s preliminary biological activity evaluated?

- Methodological Answer : Initial screens focus on antimicrobial and anticancer activity:

- Antimicrobial Assays : Disc diffusion or microdilution methods against bacterial/fungal strains (e.g., S. aureus, C. albicans), with MIC values determined .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to calculate IC₅₀ values. Positive controls (e.g., doxorubicin) are included .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound, particularly in scaling reactions?

- Methodological Answer :

- Catalyst Screening : Test alternatives to AlCl₃ (e.g., FeCl₃, ionic liquids) to improve regioselectivity .

- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) vs. acetic acid for reaction efficiency .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 12 hours to 30 minutes) while maintaining yield .

Q. What strategies resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?

- Methodological Answer :

- Standardized Protocols : Ensure consistent cell lines, culture conditions, and assay durations.

- SAR Analysis : Compare substituent effects (e.g., pyrimidine vs. pyridine rings) on activity .

- Metabolic Stability Testing : Evaluate compound degradation in serum to explain potency discrepancies .

Q. How can computational methods guide the design of derivatives with enhanced activity?

- Methodological Answer :

- Molecular Docking : Predict binding modes to targets (e.g., Src kinase) using AutoDock Vina. Focus on hydrogen bonding with pyrimidin-2-ylamino groups .

- QSAR Modeling : Correlate electronic descriptors (e.g., logP, HOMO-LUMO gaps) with bioactivity to prioritize derivatives .

- ADMET Prediction : Use tools like SwissADME to optimize pharmacokinetics (e.g., reduce CYP450 inhibition) .

Q. What advanced analytical techniques confirm the compound’s interaction with biological targets?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., KD values) to purified enzymes .

- X-ray Crystallography : Resolve 3D structures of compound-protein complexes (e.g., with thymidylate synthase) to identify critical interactions .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for mechanistic insights .

Data Contradiction Analysis

Q. Why might analogous compounds show divergent anticancer activity despite structural similarity?

- Analysis :

- Substituent Effects : A trifluoromethyl group (as in ) increases lipophilicity and metabolic stability, enhancing in vivo efficacy compared to non-halogenated analogs.

- Stereoelectronic Factors : Electron-withdrawing groups on the thiazole ring (e.g., -NO₂) may reduce cellular uptake vs. electron-donating groups (e.g., -OCH₃) .

Research Workflow Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.